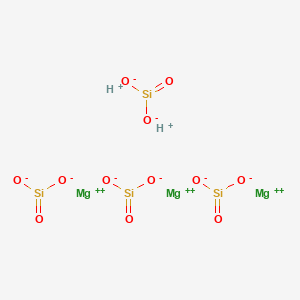
Steatite (Mg3H2(SiO3)4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Steatite (Mg3H2(SiO3)4) is a useful research compound. Its molecular formula is H2Mg3O12Si4 and its molecular weight is 379.259. The purity is usually 95%.
BenchChem offers high-quality Steatite (Mg3H2(SiO3)4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Steatite (Mg3H2(SiO3)4) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrical Engineering
Insulation Material
Steatite is widely utilized in electrical engineering due to its excellent dielectric properties and thermal stability. It is used to manufacture:
- High-voltage insulators : These insulators must withstand mechanical loads and high temperatures without degrading.
- Electrical components : Steatite is shaped into various components such as washers, bushings, and spacers for electrical insulation in devices like capacitors and transformers .
Case Study: High-Voltage Insulators
A study highlighted the effectiveness of steatite as a material for high-voltage insulators. Its low dielectric loss factor makes it suitable for applications requiring high-frequency performance. The mechanical strength of steatite allows it to endure substantial stress while maintaining its insulating properties .
Cookware
Nutritional Benefits
Steatite cookware has gained popularity in certain regions, particularly in Brazil. Research indicates that while using steatite pans does not pose mineral toxicity risks, they can contribute beneficial minerals to food during cooking. Elements such as calcium, magnesium, and iron have been shown to migrate from the cookware into food .
Case Study: Soapstone Cookware in Brazil
A study conducted in Ouro Preto revealed that 81% of the local population uses soapstone cookware regularly. The research assessed mineral migration during cooking processes and concluded that cured soapstone pans enhance mineral nutrition without toxicity risks .
Thermal Energy Storage
Phase Change Materials
Steatite has been investigated for its role in enhancing the performance of phase change materials (PCMs). When combined with paraffin wax, steatite improves heat transfer rates and extends the duration of thermal energy storage systems.
Case Study: Steatite-Enhanced PCMs
Research demonstrated that incorporating ball-milled steatite powder into paraffin wax increased the thermal conductivity of the composite by 7.7%. This enhancement leads to improved efficiency in solar water heaters by prolonging heat retention .
Construction Materials
Clay Composites
Steatite is also used as an additive in clay composites to improve their physical and mechanical properties. Studies show that adding steatite enhances strength, reduces porosity, and improves thermal shock resistance.
| Parameter | Control Sample | Sample with 20% Steatite |
|---|---|---|
| Density (g/cm³) | 1.85 | 2.05 |
| Porosity (%) | 15 | 10 |
| Flexural Strength (MPa) | 25 | 35 |
This table summarizes the effects of incorporating steatite into clay composites, showcasing significant improvements in density and strength .
Historical Significance
Steatite has historical importance as well; it was extensively used by ancient civilizations for making seals and ornaments. Archaeological findings indicate that steatite artifacts were prevalent in the Indus Valley civilization, demonstrating its long-standing value in cultural practices .
Eigenschaften
CAS-Nummer |
14378-12-2 |
|---|---|
Molekularformel |
H2Mg3O12Si4 |
Molekulargewicht |
379.259 |
IUPAC-Name |
trimagnesium;dioxido(oxo)silane;hydron |
InChI |
InChI=1S/3Mg.4O3Si/c;;;4*1-4(2)3/q3*+2;4*-2/p+2 |
InChI-Schlüssel |
RRDGNVYYFZUOFP-UHFFFAOYSA-P |
SMILES |
[H+].[H+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















